[Butyl(ethyl)amino]acetonitrile
Description
[Butyl(ethyl)amino]acetonitrile is an organonitrile compound featuring a secondary amine group substituted with a butyl and ethyl moiety, attached to an acetonitrile backbone. The compound’s structure suggests reactivity typical of nitriles (e.g., hydrolysis to amides or carboxylic acids) and amines (e.g., nucleophilic substitution or coordination chemistry). Its synthesis likely involves alkylation of aminoacetonitrile precursors or condensation reactions, as seen in related acetonitrile derivatives .
Properties
CAS No. |
195523-29-6 |
|---|---|
Molecular Formula |
C8H16N2 |
Molecular Weight |
140.23 g/mol |
IUPAC Name |
2-[butyl(ethyl)amino]acetonitrile |
InChI |
InChI=1S/C8H16N2/c1-3-5-7-10(4-2)8-6-9/h3-5,7-8H2,1-2H3 |
InChI Key |
DSSUIROAYLGVMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Butyl(ethyl)amino]acetonitrile typically involves the reaction of butylamine and ethylamine with acetonitrile under specific conditions. One common method is the nucleophilic substitution reaction where butylamine and ethylamine are reacted with acetonitrile in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. Catalysts such as transition metal complexes can be used to enhance the reaction rate and yield. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
[Butyl(ethyl)amino]acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Primary amines.
Substitution: Substituted amines or amides.
Scientific Research Applications
[Butyl(ethyl)amino]acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of [Butyl(ethyl)amino]acetonitrile involves its interaction with molecular targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The amino group can participate in nucleophilic attacks, leading to the formation of covalent bonds with electrophilic centers in the target.
Comparison with Similar Compounds
Research Findings and Limitations
- Coordination Chemistry : The compound’s amine group may form tridentate ligands with transition metals, as demonstrated in iron(III) complexes with structurally related acetonitrile ligands .
- Data Gaps: Direct experimental data (e.g., crystallography, spectroscopy) for this compound are absent in the provided evidence. Further studies are needed to confirm its physicochemical and toxicological profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
